molecular formula C21H19N5O3 B2977326 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1251631-17-0

2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2977326
CAS No.: 1251631-17-0
M. Wt: 389.415
InChI Key: CGIJZRDCTWWAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 4-methoxyphenyl group, an imidazole ring, and an acetamide moiety substituted with a 3-methylphenyl group.

Properties

IUPAC Name

2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-4-3-5-16(10-14)23-19(27)12-26-11-18(22-13-26)20-24-21(29-25-20)15-6-8-17(28-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIJZRDCTWWAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the imidazole ring: This step involves the cyclization of a suitable precursor, often using a strong acid or base as a catalyst.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Final acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxyphenyl group, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell division pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives, highlighting key substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Functional Groups Evidence ID
Target Compound : 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide C21H20N5O3 (inferred) ~409.4 (calc.) R1 = 4-methoxyphenyl; R2 = 3-methylphenyl 1,2,4-oxadiazole, imidazole, acetamide N/A
N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide C21H18ClN5O3 423.9 R1 = 4-methoxyphenyl; R2 = 3-chloro-4-methylphenyl Same as target + Cl substitution
N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide C21H18ClN5O3 423.9 R1 = 4-methoxyphenyl; R2 = 5-chloro-2-methylphenyl Same as target + Cl and CH3 repositioning
N-[(2-fluorophenyl)methyl]-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide (BI82035) C19H15FN6O2 378.36 R1 = pyridin-3-yl; R2 = 2-fluorophenylmethyl Pyridine instead of methoxyphenyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) C21H18ClN4O2 393.11 Triazole core; naphthyloxy substituent Triazole, naphthyloxy, acetamide

Key Observations :

Substituent Effects : The chloro and methyl substitutions on the phenyl ring (e.g., in ) may enhance lipophilicity and influence binding affinity compared to the target compound’s 3-methylphenyl group.

Biological Activity

The compound 2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-(3-methylphenyl)acetamide is a novel synthetic molecule that incorporates both oxadiazole and imidazole moieties. These structural features have been associated with various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, with a molecular weight of approximately 314.35 g/mol. The structure can be represented as follows:

Structure 24[5(4methoxyphenyl)1,2,4oxadiazol3yl]1Himidazol1ylN(3methylphenyl)acetamide\text{Structure }this compound

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, certain oxadiazole compounds demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Bacteria
Compound AStrongS. aureus
Compound BModerateE. coli
Target CompoundPending Evaluation-

Anticancer Activity

The imidazole and oxadiazole frameworks are known for their anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation by targeting critical enzymes such as topoisomerase and telomerase . The target compound's potential to block these enzymes could suggest a similar mechanism of action.

Anti-inflammatory Activity

Some derivatives of oxadiazoles have been reported to possess anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases . The target compound's structure may allow it to interact with inflammatory pathways effectively.

Study 1: Synthesis and Evaluation

In a recent study, a series of oxadiazole derivatives were synthesized and screened for their biological activities. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar imidazole derivatives revealed strong binding affinities to bacterial enzymes, suggesting that the target compound may exhibit comparable binding characteristics . This supports the hypothesis that the compound could be effective in inhibiting bacterial growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

Oxadiazole Formation : Condensation of 4-methoxybenzoic acid with hydroxylamine to form the oxadiazole core .

Imidazole-Acetamide Coupling : Reacting the oxadiazole intermediate with 1H-imidazole derivatives using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane under inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity.

  • Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst load (e.g., zeolite Y-H for microwave-assisted synthesis) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-methoxyphenyl δ 3.8 ppm for OCH₃; imidazole protons δ 7.2–7.5 ppm) .
  • IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between oxadiazole and imidazole rings to confirm stereoelectronic effects (e.g., planar amide groups with R²²(10) hydrogen bonding motifs) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., antiproliferative vs. inactive results)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (48–72 hr), and solvent controls (DMSO ≤0.1%) to minimize false negatives .
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolysis of acetamide to acetic acid derivatives) that may alter activity .
  • Computational Docking : Compare binding poses in target proteins (e.g., EGFR kinase) using AutoDock Vina; assess steric clashes from 3-methylphenyl substituents .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced selectivity?

  • Methodological Answer :

  • Substituent Modulation :
  • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance oxadiazole electrophilicity .
  • Modify the 3-methylphenyl acetamide with bulkier alkyl chains to probe hydrophobic binding pockets .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align derivatives with known inhibitors (e.g., COX-2 or PARP targets) .

Q. What in silico tools predict pharmacokinetic properties, and how do they align with experimental data?

  • Methodological Answer :

  • ADME Prediction : SwissADME calculates logP (~3.2), high gastrointestinal absorption (85%), and CYP3A4 metabolism risks .
  • Bioavailability Radar : Polar surface area (~90 Ų) suggests moderate blood-brain barrier penetration .
  • Validation : Compare with in vitro Caco-2 permeability assays and microsomal stability tests (e.g., t₁/₂ > 30 min desirable) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for non-linear kinetics?

  • Methodological Answer :

  • Hill Slope Analysis : Fit IC₅₀ curves (GraphPad Prism) to detect cooperative binding (Hill coefficient >1 suggests allosteric effects) .
  • Time-Dependent Studies : Test pre-incubation effects (0–24 hr) to identify prodrug activation or time-dependent inhibition .

Q. What statistical methods address batch-to-batch variability in biological assays?

  • Methodological Answer :

  • ANOVA with Tukey’s Test : Compare triplicate data across synthesis batches (p < 0.05 threshold) .
  • QbD Principles : Monitor critical quality attributes (CQAs) like purity (>98% by HPLC) and particle size (DLS) during scale-up .

Contradictory Data Resolution

Q. Why do computational toxicity predictions (e.g., ProTox-II) conflict with in vivo findings?

  • Methodological Answer :

  • Metabolite Profiling : Identify hepatotoxic metabolites (e.g., epoxide intermediates) via UPLC-QTOF-MS .
  • Species-Specific Differences : Cross-validate murine vs. human liver microsome data for CYP450-mediated detox pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.